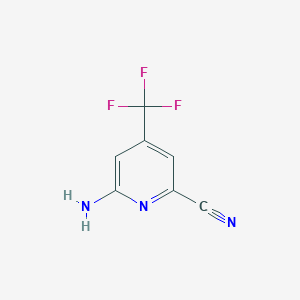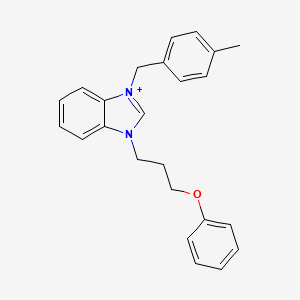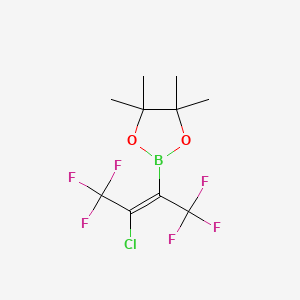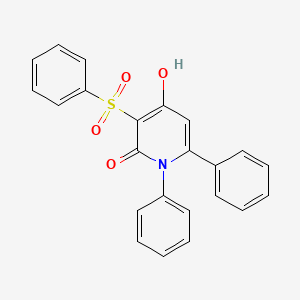
(1S,2S)-2-(2,6-Dimethylmorpholino)cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S)-2-(2,6-Dimethylmorpholino)cyclohexan-1-ol is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. The compound features a cyclohexanol core with a morpholino substituent, which may impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(2,6-Dimethylmorpholino)cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 2,6-dimethylmorpholine.
Reaction Conditions: The reaction may involve catalytic hydrogenation or other reduction methods to introduce the hydroxyl group at the desired position.
Chirality Induction: Chiral catalysts or chiral auxiliaries may be used to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, including:
Catalyst Selection: Choosing efficient and cost-effective catalysts.
Reaction Optimization: Optimizing temperature, pressure, and solvent conditions to maximize yield and purity.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2S)-2-(2,6-Dimethylmorpholino)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: Further reduction can lead to the formation of different alcohols.
Substitution: The morpholino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield cyclohexanone derivatives, while substitution could introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry: As a chiral building block for the synthesis of complex molecules.
Biology: Investigating its effects on biological systems, possibly as a ligand or enzyme inhibitor.
Medicine: Exploring its potential as a pharmaceutical agent, particularly in targeting specific pathways or receptors.
Industry: Utilization in the production of fine chemicals or as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism by which (1S,2S)-2-(2,6-Dimethylmorpholino)cyclohexan-1-ol exerts its effects would involve:
Molecular Targets: Binding to specific proteins or receptors.
Pathways Involved: Modulating biochemical pathways, possibly through inhibition or activation of enzymes.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2R)-2-(2,6-Dimethylmorpholino)cyclohexan-1-ol: The enantiomer of the compound, which may have different biological activities.
Cyclohexanol Derivatives: Other compounds with similar cyclohexanol cores but different substituents.
Morpholino Compounds: Compounds with the morpholino group attached to different cores.
Uniqueness
(1S,2S)-2-(2,6-Dimethylmorpholino)cyclohexan-1-ol is unique due to its specific stereochemistry and the presence of both the cyclohexanol and morpholino groups, which may confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H23NO2 |
|---|---|
Peso molecular |
213.32 g/mol |
Nombre IUPAC |
(1S,2S)-2-(2,6-dimethylmorpholin-4-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C12H23NO2/c1-9-7-13(8-10(2)15-9)11-5-3-4-6-12(11)14/h9-12,14H,3-8H2,1-2H3/t9?,10?,11-,12-/m0/s1 |
Clave InChI |
YRSZSOYQHBRMEW-QQFIATSDSA-N |
SMILES isomérico |
CC1CN(CC(O1)C)[C@H]2CCCC[C@@H]2O |
SMILES canónico |
CC1CN(CC(O1)C)C2CCCCC2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(2,4-difluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13366472.png)
![6-(2-Chloro-5-iodophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366478.png)


![3-[6-(3,4-Diethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13366498.png)
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B13366503.png)

![2-(4-bromophenoxy)-N'-[imino(2-pyridinyl)methyl]acetohydrazide](/img/structure/B13366507.png)

![3-[(Benzylsulfanyl)methyl]-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366517.png)
![3-[(Ethylsulfanyl)methyl]-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366534.png)
![6-(4-Tert-butylphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366536.png)
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate](/img/structure/B13366543.png)

